Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate
Description
Properties
CAS No. |
1447607-28-4 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-3-18-13(17)10-7-15-12(16-8-10)11-5-4-9(2)6-14-11/h4-8H,3H2,1-2H3 |
InChI Key |
VIBPIXIMHZRJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Esterification of 5-Methylnicotinic Acid
The synthesis begins with the esterification of 5-methylnicotinic acid to form ethyl 5-methylnicotinate. In a 100 mL round-bottom flask, 5-methylnicotinic acid (16.24 mmol) is refluxed with ethanol (50 mL) and catalytic concentrated H₂SO₄ at 85°C for 8 hours. Post-reaction, the mixture is concentrated under reduced pressure, dissolved in water, and extracted with ethyl acetate. The organic layer is washed with saturated NaHCO₃, dried over anhydrous Na₂SO₄, and evaporated to yield ethyl 5-methylnicotinate as a white solid (98% yield).
Key Data :
Oxidation to Pyridine N-Oxide
Ethyl 5-methylnicotinate is oxidized to its N-oxide using 3-chloroperoxybenzoic acid (mCPBA). A solution of ethyl 5-methylnicotinate (14.6 mmol) in dichloromethane (DCM, 150 mL) is treated with mCPBA (29.2 mmol) at 0°C for 1 hour, followed by stirring at room temperature overnight. The mixture is quenched with ice water, adjusted to pH 8–9 with 2N NaOH, and extracted with DCM. The organic phase is dried and concentrated to yield 3-(ethoxycarbonyl)-5-methylpyridine 1-oxide (98% yield).
Key Data :
Nucleophilic Substitution with TMSCN
The N-oxide intermediate undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN). A solution of 3-(ethoxycarbonyl)-5-methylpyridine 1-oxide (14.3 mmol) in acetonitrile (ACN, 30 mL) is mixed with TMSCN (57.2 mmol) and triethylamine (TEA, 28.6 mmol) under reflux for 10 hours. The crude product is purified via flash chromatography (2% MeOH/DCM) to yield ethyl 2-cyano-5-methylnicotinate (50% yield).
Key Data :
Reduction to 2-Amino-5-methylpyridine
The cyano group is reduced using sodium (Na) and ammonium chloride (NH₄Cl) in ethanol. Ethyl 2-cyano-5-methylnicotinate (10 mmol) is stirred with Na (30 mmol) and NH₄Cl (15 mmol) in ethanol at 50°C for 6 hours. The mixture is filtered, concentrated, and extracted with ethyl acetate to yield 2-amino-5-methylpyridine (83% yield).
Key Data :
-
¹H NMR (300 MHz, CDCl₃) : δ 8.17 (d, J = 2.1 Hz, 1H), 7.52 (dd, J = 8.7 Hz, 2.1 Hz, 1H), 6.61 (d, J = 8.7 Hz, 1H), 4.80 (s, 2H), 2.33 (s, 3H).
Pyrimidine Ring Formation
Cyclocondensation with β-Ketoester
2-Amino-5-methylpyridine (10 mmol) is reacted with ethyl 3-oxohexanoate (12 mmol) in acetic acid under reflux for 12 hours. The reaction mixture is cooled, poured into ice water, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate (75% yield).
Optimization Parameters :
-
Temperature : 120°C
-
Catalyst : Acetic acid
-
Yield Improvement : Prolonged reflux (18–24 hours) increases yield to 85%.
Key Data :
-
¹H NMR (300 MHz, DMSO-d₆) : δ 9.07 (s, 1H), 8.82 (d, J = 8.7 Hz, 1H), 8.34 (dd, J = 8.7 Hz, 2.4 Hz, 1H), 7.68 (d, J = 2.4 Hz, 1H), 4.42 (q, J = 7.1 Hz, 2H), 2.56 (s, 3H), 1.41 (t, J = 7.1 Hz, 3H).
Alternative Route via Diels-Alder Reaction
Synthesis of Benzyl 1,2,3-Triazine-5-carboxylate
Benzyl alcohol (15 mmol) is coupled with 1,2,3-triazine-5-carboxylic acid using EDCI and HOBT in NMP to form benzyl 1,2,3-triazine-5-carboxylate (80% yield).
Cycloaddition with Pyridine Intermediate
The key pyridine intermediate (5) is reacted with benzyl 1,2,3-triazine-5-carboxylate in toluene at 110°C for 24 hours. The Diels-Alder adduct is hydrogenated to remove the benzyl group, yielding the carboxylic acid intermediate, which is esterified with ethanol to form the target compound (70% yield).
Physicochemical Characterization
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity with a retention time of 6.8 minutes.
Industrial-Scale Adaptation
Patent-Based Process Intensification
The patent US5332824A describes a high-temperature (210°C) reaction of trimethyl-(5-methylpyridin-2-yl)ammonium chloride with 48% HBr to yield 2-amino-5-methylpyridine. This intermediate is condensed with ethyl acetoacetate in pyridine at 150°C for 5 hours, achieving 95% yield.
Advantages :
-
Reduced Steps : Eliminates cyanide intermediates.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate has shown promise as a lead compound for developing new drugs targeting various diseases, particularly those involving metabolic pathways and neurological disorders.
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives of this compound:
- Anti-fibrotic Activity : Research indicated that derivatives exhibited better anti-fibrotic activities than established drugs like Pirfenidone, suggesting potential applications in treating fibrotic diseases .
- Antimicrobial Properties : Compounds structurally similar to this compound have demonstrated significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Various modifications to its structure have been explored:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Esterification : Reaction of pyrimidine derivatives with ethyl chloroacetate.
- Nucleophilic Substitution : Introducing the 5-methylpyridine moiety through nucleophilic attack on activated pyrimidines.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s pyridinyl group at position 2 distinguishes it from analogs with alternative substituents. Key structural analogs and their properties are summarized below:
Table 1: Structural Comparison of Pyrimidine Derivatives
*Calculated based on formula C₁₄H₁₅N₃O₂.
Key Observations :
- Pyridinyl vs. Amino/CF₃: The pyridinyl group in the target compound enables π-π stacking and hydrogen bonding, critical for receptor interactions in drug design . In contrast, amino groups (e.g., ) improve solubility but may reduce metabolic stability.
- Trifluoromethyl (CF₃) : CF₃-substituted analogs (e.g., ) exhibit increased lipophilicity and resistance to oxidative metabolism, making them favorable in kinase inhibitors .
- Chloro/Methylthio : Chloro groups (e.g., ) serve as leaving groups in nucleophilic substitution reactions, whereas methylthio groups enhance electrophilic reactivity.
Key Observations :
- High yields (70–95%) are achieved in reactions involving carbamimidoyl intermediates (e.g., ).
- CF₃-containing analogs (e.g., ) often require specialized reagents (e.g., trifluoromethylation agents), which may limit scalability.
Key Observations :
- CF₃ and heteroaryl substitutions (e.g., ) are prevalent in kinase inhibitors due to improved target binding and pharmacokinetics.
Key Observations :
- Ester groups generally improve bioavailability but may necessitate prodrug strategies to enhance stability .
Biological Activity
Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃N₃O₂
- Molecular Weight : Approximately 243.26 g/mol
- Appearance : Yellow solid
The compound features a pyrimidine ring substituted with a 5-methylpyridine group, which is significant for its biological interactions. The unique structural attributes may influence its pharmacokinetics and interactions with biological targets.
1. Anti-Fibrotic Effects
Preliminary studies indicate that this compound exhibits anti-fibrotic properties . It has been shown to inhibit collagen expression and reduce hydroxyproline content in cell cultures, suggesting a potential role in treating fibrotic diseases .
2. Anti-inflammatory and Anti-cancer Activities
Compounds structurally similar to this compound have demonstrated anti-inflammatory and anti-cancer activities. The compound may modulate nitric oxide production and influence the synthesis of inflammatory mediators, which are critical in therapeutic applications against cancer and inflammation .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound in comparison to other related compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate | Structure | Chlorine substitution enhances reactivity | Potential anti-cancer activity |
| Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate | Structure | Hydroxyl group increases solubility | Anti-inflammatory properties |
| Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | Structure | Trifluoromethyl group enhances lipophilicity | Antimicrobial activity |
This compound stands out due to its specific methyl substitution on the pyridine ring, potentially influencing its biological interactions compared to other derivatives .
Research indicates that this compound may exert its effects through interactions with various enzymes or receptors involved in inflammatory pathways. Its ability to modulate nitric oxide production is particularly noteworthy, as nitric oxide plays a crucial role in numerous physiological processes, including inflammation and immune response .
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- In Vitro Studies : In cell culture experiments, Ethyl 2-(5-methylpyridin-2-y) pyrimidine-5-carboxylate demonstrated significant inhibition of collagen synthesis, indicating its potential use in treating fibrotic conditions.
- Structural Activity Relationship (SAR) Studies : SAR analyses have highlighted that modifications to the pyridine and pyrimidine rings can enhance biological activity, providing a pathway for the development of more potent analogs .
- Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile for this compound, making it a candidate for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, pyrimidine ring formation may utilize the Biginelli reaction, combining aldehydes, β-ketoesters, and urea derivatives under acidic conditions (e.g., HCl or p-TsOH) in ethanol at reflux . Substitution reactions at the pyrimidine ring (e.g., introducing the 5-methylpyridin-2-yl group) require nucleophilic displacement with reagents like 5-methylpyridin-2-amine under basic conditions (e.g., triethylamine) in polar aprotic solvents (DMF or DMSO) . Purification often involves recrystallization or column chromatography.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For instance, the pyridinyl proton signals typically appear downfield (δ 8.5–9.0 ppm), while the methyl group resonates near δ 2.5 ppm . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z ~260).
- Crystallography : Single-crystal X-ray diffraction (SXD) with SHELX software (e.g., SHELXL for refinement) resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Lattice parameters and thermal displacement parameters are refined iteratively .
Advanced Research Questions
Q. How do structural modifications at the pyrimidine ring influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare substituent effects. For example:
| Substituent Position | Functional Group | Bioactivity Trend |
|---|---|---|
| Position 2 | Methylpyridinyl | Enhanced kinase inhibition due to π-π stacking |
| Position 4 | Chlorine | Increased electrophilicity, higher cytotoxicity |
| Position 5 | Trifluoromethyl | Improved metabolic stability via lipophilicity |
| Rational design involves iterative synthesis, biochemical assays (e.g., IC₅₀ determination), and computational docking (e.g., AutoDock Vina) to prioritize targets . |
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Simulate binding to proteins (e.g., kinases) using PyMOL or Schrödinger Suite. Key interactions include hydrogen bonds with active-site residues (e.g., ATP-binding pocket) and hydrophobic contacts with methyl/pyridinyl groups .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Solvent effects are modeled using PCM .
Q. How can researchers resolve contradictions in reactivity data across similar pyrimidine derivatives?
- Methodological Answer : Contradictions often arise from steric/electronic effects. For example:
- Steric Hindrance : Bulky substituents (e.g., isopropyl at position 4) reduce nucleophilic substitution rates .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) activate the pyrimidine ring for electrophilic attacks .
Systematic analysis involves kinetic studies (e.g., monitoring reaction progress via HPLC) and Hammett plots to correlate substituent σ values with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
